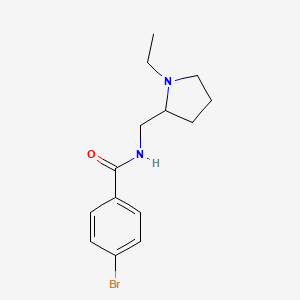![molecular formula C6H14Cl2N2 B2706200 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride CAS No. 2287280-88-8](/img/structure/B2706200.png)
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride is a bicyclic organic compound with the molecular formula C6H12N2.2HCl. It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride typically involves the cycloaddition of azomethine ylides derived from 2(1H)-pyrazinones with acrylate and acrylic acid derivatives. For instance, the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with methyl and tert-butyl acrylate affords the desired product in yields ranging from 51% to 73% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as cycloaddition reactions and subsequent purification steps to obtain the dihydrochloride salt .
Análisis De Reacciones Químicas
Types of Reactions
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form amine derivatives.
Substitution: The nitrogen atoms in the bicyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acrylates, acrylic acids, and other electrophilic reagents. The reactions typically occur under mild to moderate conditions, often requiring catalysts or specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the bicyclic structure, which can be further utilized in different chemical and biological applications .
Aplicaciones Científicas De Investigación
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic and polycyclic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride involves its interaction with molecular targets through its nitrogen atoms. These interactions can lead to the formation of stable complexes or the activation of specific pathways, depending on the context of its use. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nitrogen-containing structure but different ring size and properties.
3,8-Diazabicyclo[3.2.1]octane: A structural isomer with different positioning of nitrogen atoms.
Propiedades
IUPAC Name |
3,6-diazabicyclo[3.2.1]octane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLAZYXTRDCJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1NC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyano-N-(2-phenoxyphenyl)-3-{4-[(pyridin-4-yl)methoxy]phenyl}prop-2-enamide](/img/structure/B2706120.png)
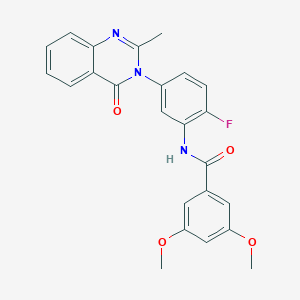
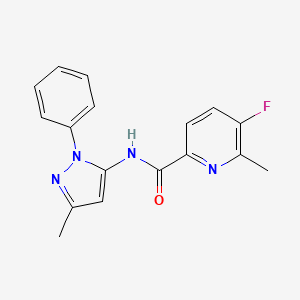
![methyl 5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B2706129.png)

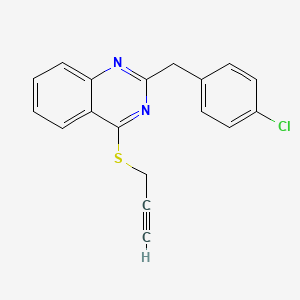
![2-(4-ethylphenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2706133.png)
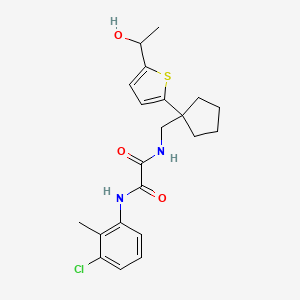
![Methyl 4-[(4-chlorophenyl)sulfanyl]-6-oxo-1-phenyl-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2706135.png)
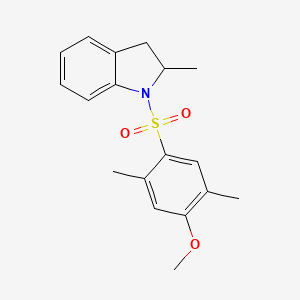
![4-benzoyl-N-[3-(4-benzoylbenzamido)pyridin-4-yl]benzamide](/img/structure/B2706137.png)
![2-Chloro-1-(6,6-dimethoxy-3-propan-2-yl-2-azaspiro[3.3]heptan-2-yl)ethanone](/img/structure/B2706138.png)
